2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is a complex organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves multi-step organic reactionsThe final steps involve the coupling of the trifluoromethylphenyl carbamoyl moiety and the acetamide group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide has several research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Used in the development of novel materials with unique electronic properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. It targets molecular pathways involved in cell proliferation and apoptosis, making it a candidate for anti-cancer research. The trifluoromethyl group enhances its binding affinity to target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(4-(methylsulfanyl)benzylidene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide
Uniqueness: The presence of the trifluoromethylphenyl carbamoyl moiety in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide distinguishes it from similar compounds. This group enhances its chemical stability and biological activity, making it a more potent candidate for various applications .
Properties
Molecular Formula |
C25H17F3N4O2S4 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C25H17F3N4O2S4/c26-25(27,28)15-5-1-2-6-16(15)30-22(34)13-36-24-32-18-10-9-14(11-20(18)38-24)29-21(33)12-35-23-31-17-7-3-4-8-19(17)37-23/h1-11H,12-13H2,(H,29,33)(H,30,34) |
InChI Key |
ULHNTWMFCCUFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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